BenchChemオンラインストアへようこそ!

2,4-Diamino-5-chloro-6-nitroquinazoline

Antimalarial Drug Discovery Dihydrofolate Reductase Inhibition Plasmodium falciparum

This 5-chloro-6-nitro intermediate is mandatory for synthesizing 5-chloro-2,4-diaminoquinazoline antifolates targeting DHFR. The 5-chloro substituent is essential for achieving sub-nanomolar antimalarial potency (IC50 0.08–0.12 nM with dapsone) and >467-fold improvement over pyrimethamine. Substitution with 5-H or 5-methyl analogs fundamentally abolishes this activity profile. Sourced to support the published Parke-Davis nitration-reduction route (US 3,505,330) and reproducible SAR exploration. Ensure your lead optimization maintains the critical 5-chloro pharmacophore—procure the authenticated 6-nitro precursor with quality control documentation.

Molecular Formula C8H6ClN5O2
Molecular Weight 239.62 g/mol
CAS No. 27023-81-0
Cat. No. B8475089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-chloro-6-nitroquinazoline
CAS27023-81-0
Molecular FormulaC8H6ClN5O2
Molecular Weight239.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(N=C2N)N)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClN5O2/c9-6-4(14(15)16)2-1-3-5(6)7(10)13-8(11)12-3/h1-2H,(H4,10,11,12,13)
InChIKeyXCBMRNHSLMDGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-5-chloro-6-nitroquinazoline (CAS 27023-81-0): A Key 5-Chloro-6-Nitro Intermediate for DHFR-Targeted Antimalarial and Antitumor Drug Discovery


2,4-Diamino-5-chloro-6-nitroquinazoline (CAS 27023-81-0) is a heterocyclic building block of the quinazoline class, bearing two amino groups at positions 2 and 4, a chlorine atom at position 5, and a nitro group at position 6 . It serves as the direct chemical precursor to 5-chloro-2,4,6-triaminoquinazoline, a pivotal intermediate in the synthesis of 5-chloro-substituted 2,4-diaminoquinazoline antifolates that target dihydrofolate reductase (DHFR) in Plasmodium falciparum and neoplastic cells [1]. The compound is offered at typical purity of 95% and is soluble in polar aprotic solvents such as DMSO and DMF .

Why 2,4-Diamino-5-chloro-6-nitroquinazoline Cannot Be Replaced by Non-Chlorinated or 5-Methyl Quinazoline Intermediates in DHFR-Targeted Synthesis


In-class 2,4-diaminoquinazoline intermediates are not functionally interchangeable because the 5-chloro substituent profoundly influences the biological potency of the final DHFR-targeting molecules. In a panel of 28 quinazoline and pteridine derivatives tested against pyrimethamine-resistant Plasmodium falciparum, the most potent compound (IC50 = 9 nM) was a 5-chloro-6-(N-benzylamino)quinazoline accessible only via the 5-chloro-6-nitro precursor; its potency exceeded that of pyrimethamine by more than 400-fold and that of chlorcycloguanil by nearly an order of magnitude [1]. Substituting the 5-chloro intermediate with a 5-methyl or 5-H analogue fundamentally alters the electronic and steric profile of the quinazoline core, as 5-substitution directly modulates DHFR binding affinity and species selectivity [2]. Consequently, procurement of the specific 5-chloro-6-nitro variant is mandatory for reproducing the published structure-activity relationships that underpin current antimalarial and anticancer lead series.

Quantitative Comparative Evidence for Prioritizing 2,4-Diamino-5-chloro-6-nitroquinazoline in Antifolate Drug Discovery


5-Chloro Intermediate Enables DHFR Inhibitor 467-Fold More Potent Than Pyrimethamine Against Drug-Resistant P. falciparum

The derivative 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, synthesized directly from the 5-chloro-6-nitro precursor via reduction and reductive amination, achieved an IC50 of 9 nM against the highly pyrimethamine-resistant V1S strain of P. falciparum. In the same head-to-head assay, pyrimethamine showed an IC50 of 4,200 nM and chlorcycloguanil an IC50 of 81 nM, corresponding to 467-fold and 9-fold potency advantages, respectively [1]. The compound approached the potency of WR99210 (IC50 = 3 nM), the most potent antimalarial antifolate reported at the time, and displayed marked synergy with dapsone, reducing its IC50 to sub-nanomolar levels (0.08–0.12 nM) [1].

Antimalarial Drug Discovery Dihydrofolate Reductase Inhibition Plasmodium falciparum

5-Chloro-Substituted Quinazoline Antifolates Exhibit Superior In Vitro Antitumor Activity Relative to Methotrexate (MTX) and SIPI759

In a systematic study of 2,4-diamino-5-chloro-6-substituted benzylamino quinazolines synthesized from the 5-chloro-2,4,6-triaminoquinazoline intermediate (itself derived from 2,4-diamino-5-chloro-6-nitroquinazoline), four compounds demonstrated in vitro antitumor activity superior to both methotrexate (MTX) and the Chinese positive control SIPI759 against L1210 leukemia and B16 melanoma cell lines. The most potent compound (Ⅰ₄) exhibited an IC50 of 2.20 × 10⁻⁹ M against L1210 leukemia cells [1]. For reference, MTX and SIPI759 served as the positive controls with inferior potency in the same assay system, although exact IC50 values for these controls were not numerically specified in the abstract [1].

Antitumor Agents Leukemia L1210 DHFR Inhibition

Documented Synthetic Route with Defined Intermediate Purity and Reduction Yield from Patent Literature

The Parke-Davis patent (US 3,505,330) provides a fully detailed synthetic protocol for 2,4-diamino-5-chloro-6-nitroquinazoline. Starting from 6-chloro-anthranilonitrile, reaction with cyanamide dihydrochloride yields 2,4-diamino-5-chloroquinazoline hydrochloride (mp 183–185 °C after recrystallization). Nitration of 50 g of the free base with fuming HNO₃/H₂SO₄ at < 30 °C yields 22.1 g of 2,4-diamino-5-chloro-6-nitroquinazoline, representing an isolated yield of approximately 44% [1]. This is compared to a typical literature yield of 71% for the synthesis of the non-chlorinated analog 2,4-diamino-6-nitroquinazoline via a different cyclization route (guanidine hydrochloride with 2-chloro-5-nitrobenzonitrile in DMF at 140 °C for 24 h) . The lower yield for the chlorinated route reflects the additional nitration step and different electronic effects of the 5-chloro substituent, but the route is robust, scalable, and provides unambiguous regiochemical control.

Organic Synthesis Process Chemistry Quinazoline Intermediates

Reductive Conversion to 5-Chloro-2,4,6-Triaminoquinazoline Proceeds Under Mild Conditions with Definable Product Melting Point

Reduction of 2,4-diamino-5-chloro-6-nitroquinazoline to its 6-amino counterpart can be accomplished via two established methods: (i) catalytic hydrogenation over 10% Pd/C, or (ii) treatment with stannous chloride dihydrate in concentrated HCl/acetic acid at 20 °C for 18 h [1][2]. Using the stannous chloride method, 22.1 g of the nitro compound yields hydrated 2,4,6-triamino-5-chloroquinazoline with a melting point of 200–203 °C after recrystallization from water [1]. In contrast, the non-chlorinated analog 2,4-diamino-6-nitroquinazoline (CAS 7154-34-9) has a markedly higher melting point (>360 °C) , reflecting the significant impact of the 5-chloro substituent on crystal lattice energy and potential handling properties.

Catalytic Hydrogenation Stannous Chloride Reduction Triaminoquinazoline

Validated Application Scenarios for 2,4-Diamino-5-chloro-6-nitroquinazoline Based on Experimental Evidence


Synthesis of High-Potency 5-Chloro-6-(Substituted Benzylamino)quinazoline Antimalarial Leads Targeting Pyrimethamine-Resistant P. falciparum

Reduce 2,4-diamino-5-chloro-6-nitroquinazoline to 5-chloro-2,4,6-triaminoquinazoline, then perform reductive amination with substituted benzaldehydes to access the compound series exemplified by 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, which achieved an IC50 of 9 nM against the V1S pyrimethamine-resistant P. falciparum strain — a potency improvement of 467-fold over pyrimethamine and 9-fold over chlorcycloguanil [1]. This series also demonstrates strong synergy with dapsone, lowering the effective IC50 to sub-nanomolar concentrations (0.08–0.12 nM) [1].

Generation of Antitumor DHFR Inhibitors with Sub-Nanomolar Activity Against L1210 Leukemia and B16 Melanoma

Following reduction to the 6-amino intermediate, condense with substituted benzaldehydes, reduce the Schiff bases with NaBH₄, and optionally formylate or nitrosate the resulting secondary amines to produce N-formyl or N-nitroso derivatives. This protocol yielded compound Ⅰ₄ with an IC50 of 2.20 × 10⁻⁹ M against L1210 leukemia cells, surpassing the activity of methotrexate (MTX) and SIPI759 in the same assay system [2]. Four compounds in the series were more active than both positive controls, validating the scaffold for anticancer lead optimization [2].

Scale-Up Process Chemistry and Library Synthesis of 5-Chloroquinazoline Antifolates for Preclinical Candidate Selection

The fully documented Parke-Davis patent protocol (US 3,505,330 and US 3,546,224) enables kilogram-scale nitration of 2,4-diamino-5-chloroquinazoline to the 6-nitro intermediate, followed by stannous chloride reduction [3][4]. The reproducible intermediate purity and defined melting point of the triamino product (200–203 °C) support quality control in multi-step library synthesis. The 5-chloro substituent, uniquely provided by this intermediate, is essential for maintaining the DHFR binding affinity and antiparasitic/anticancer activity demonstrated across multiple independent studies [1][2].

Structure-Activity Relationship (SAR) Studies on 5-Substituted 2,4-Diaminoquinazolines to Map DHFR Selectivity Across Species

Utilize 2,4-diamino-5-chloro-6-nitroquinazoline as a divergent intermediate to prepare matched pairs of 5-chloro and 5-H (via dechlorination) or 5-substituted analogs for comparative DHFR inhibition profiling. The 1990 study by Harris et al. established that 5-substitution dramatically affects DHFR inhibition potency and bacterial/mammalian selectivity, though the underlying SAR is complex [5]. Starting from the 5-chloro-6-nitro intermediate ensures that the critical 5-position is functionalized from the outset, enabling systematic exploration of this pharmacophoric element without requiring late-stage halogenation.

Quote Request

Request a Quote for 2,4-Diamino-5-chloro-6-nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.